CID 162394257

Description

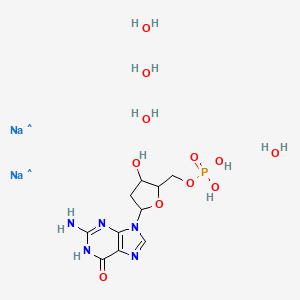

CID 162394257 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. The compound’s characterization includes mass spectral data and chromatographic retention behavior, which are critical for its identification and differentiation from analogs .

Properties

Molecular Formula |

C10H22N5Na2O11P |

|---|---|

Molecular Weight |

465.26 g/mol |

InChI |

InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2 |

InChI Key |

VWFJPSZSVDWTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.O.O.O.O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the nucleotide. The fermentation broth is then subjected to purification steps, including filtration, precipitation, and crystallization, to isolate the desired product in its disodium salt form.

Chemical Reactions Analysis

Types of Reactions

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often used in studies of oxidative stress and DNA damage.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired outcome but often involve specific pH levels, temperatures, and solvent systems.

Major Products Formed

Scientific Research Applications

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and derivatives.

Biology: The compound is essential in studies of DNA replication, repair, and transcription.

Medicine: It is used in the development of antiviral and anticancer therapies, as well as in diagnostic assays.

Industry: The compound is utilized in the production of DNA-based sensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA strands during replication and repair processes. It interacts with various enzymes, including DNA polymerases and ligases, facilitating the synthesis and maintenance of DNA. The compound’s molecular targets include the active sites of these enzymes, where it participates in the formation of phosphodiester bonds between nucleotides.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

Structural and Functional Features

- CAS 1046861-20-4 : A boronic acid derivative with bromine and chlorine substituents. Its hybrid heteroatom structure enables applications in Suzuki-Miyaura cross-coupling reactions, commonly used in pharmaceutical synthesis .

- CAS 1533-03-5 : A trifluoromethyl-substituted ketone. The electron-withdrawing CF₃ group enhances stability and reactivity in electrophilic substitutions, relevant in agrochemical design .

- CAS 1254115-23-5 : A piperazine derivative with an oxetane ring. The nitrogen-rich structure is typical of central nervous system (CNS) drug candidates, though its BBB impermeability limits this application .

Structural Implications :

Critical Analysis :

- Synthetic Accessibility : CAS 1046861-20-4 requires specialized palladium catalysts, increasing production costs, whereas CAS 1254115-23-5 uses straightforward base-mediated cyclization .

- Drug Likeness : CAS 1533-03-5 meets Lipinski’s Rule of Five (molecular weight <500, LogP <5), favoring oral bioavailability, unlike CAS 1046861-20-4, which has a higher molecular weight (235.27) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.